Purine, 6-((2,4-dinitrophenyl)thio)-
Description
This modification introduces significant electronic and steric effects, influencing its chemical reactivity, metabolic stability, and biological activity.
Properties
CAS No. |
64567-56-2 |
|---|---|
Molecular Formula |
C11H6N6O4S |
Molecular Weight |
318.27 g/mol |
IUPAC Name |
6-(2,4-dinitrophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6N6O4S/c18-16(19)6-1-2-8(7(3-6)17(20)21)22-11-9-10(13-4-12-9)14-5-15-11/h1-5H,(H,12,13,14,15) |
InChI Key |
LMBQPUKTECHWGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Other CAS No. |
64567-56-2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Chemical Formula : C₁₃H₁₁N₅O₄S
- Molecular Weight : 325.33 g/mol
The presence of both dinitrophenyl and sulfanyl groups allows for diverse chemical modifications and interactions, making it versatile in research and industrial applications.
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions such as oxidation and substitution, making it an essential component in organic synthesis.
Biology
- Biological Interactions : Research has focused on the interactions of this compound with biological macromolecules. It has been studied for its potential to modulate protein functions, particularly in the context of heat shock proteins (Hsp70), which are implicated in cancer and other diseases .
Medicine
- Pharmacological Properties : The compound has been investigated for its potential anti-inflammatory and anti-cancer activities. In particular, studies have shown that it can inhibit Hsp70 activity, which may be beneficial in treating cancers that rely on this protein for survival .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses including hepatitis B and human cytomegalovirus (HCMV). For instance, derivatives of purine nucleosides have shown significant potency against these viruses with selective toxicity profiles .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of 2'-deoxy-4'-thio purine nucleosides against several viruses. The lead compound exhibited strong antiviral activity against HCMV and hepatitis B virus (HBV), highlighting the potential therapeutic applications of modified purines .
Case Study 2: Cancer Treatment
Research into Hsp70 inhibition using derivatives of this compound has shown promise in cancer treatment strategies. Compounds that inhibit Hsp70 activity can induce apoptosis in cancer cells, suggesting that such purine derivatives could serve as effective anti-cancer agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Structural Differences :
- Purine, 6-((2,4-dinitrophenyl)thio)- : Features a bulky, electron-withdrawing dinitrophenyl group, enhancing leaving-group ability but reducing solubility due to nitro groups.
- 6-Methylthiopurine (CAS 50-66-8): Contains a methylthio group (-S-CH₃), smaller and less reactive, with higher lipophilicity than 6-MP but lower than dinitrophenyl derivatives .
- 6-Propylthiopurine (CAS 6288-93-3): Has a longer alkyl chain (-S-C₃H₇), increasing lipophilicity and altering metabolic dealkylation rates compared to methylthiopurines .
Molecular Data :
*Estimated based on purine core (C₅H₄N₄) + substituent (C₆H₃N₂O₄S).
†Exact molecular weight depends on tautomeric form.
Reactivity and Stability
- Hydrolysis and Nucleophilic Substitution :
The 2,4-dinitrophenylthio group in Purine, 6-((2,4-dinitrophenyl)thio)- is highly susceptible to nucleophilic attack at both the purine C-6 and the dinitrophenyl C-1 positions, leading to hydrolysis byproducts like free thiopurines . This instability contrasts with alkylthiopurines (e.g., 6-methylthio), which are less reactive due to poorer leaving-group ability of alkyl substituents. - Enzymatic Cleavage :
The dinitrophenylthio group is a substrate for cysteine conjugate β-lyase, producing 2,4-dinitrobenzenethiol, pyruvate, and NH₃ . This pathway is absent in alkylthiopurines, which instead undergo oxidation to sulfinyl derivatives .
Metabolic Pathways and Antitumor Activity
Metabolic Fate:
- Purine, 6-((2,4-dinitrophenyl)thio)- :
- Alkylthiopurines: 6-Methylthiopurine undergoes faster dealkylation in humans than 6-propylthiopurine, while the reverse is true in mice . Predominant human metabolite: 6-alkylsulfinyl-8-hydroxypurine, a pathway minor in mice .
Antitumor Activity:
- Potency :
The antitumor activity of Purine, 6-((2,4-dinitrophenyl)thio)- correlates with its metabolic release of 6-MP. However, its therapeutic index is influenced by species-dependent inactivation pathways . - Comparison with Alkylthiopurines :
- 6-Methylthiopurine and 6-propylthiopurine show lower intrinsic activity but more predictable metabolism, reducing toxicity risks .
- Co-administration with xanthine oxidase inhibitors (e.g., 4-hydroxypyrazolo[3,4-d]pyrimidine) potentiates 6-MP activity, a strategy less effective for dinitrophenylthiopurines due to competing hydrolysis pathways .
Preparation Methods
Synthesis of 6-(2,4-Dinitrophenyl)thio Precursor
-
Halogenation : 6-Chloropurine riboside is treated with 2,4-dinitrobenzenethiol in the presence of a base (e.g., triethylamine) to form the 6-((2,4-dinitrophenyl)thio) intermediate.
-
Protection : The 2'-hydroxyl group of the ribose is protected with a tert-butyldimethylsilyl (TBDMS) group, while the 5'-hydroxyl is dimethoxytritylated (DMT) to ensure regioselective coupling.
-
Phosphoramidite Formation : The protected nucleoside is converted into a phosphoramidite using 2-cyanoethyl diisopropylchlorophosphoramidite, enabling solid-phase oligonucleotide synthesis.
Post-Synthetic Displacement
The 2,4-dinitrophenylthio group serves as a leaving group in displacement reactions. Treatment with alkylamines or thiols replaces the dinitrophenyl moiety, yielding 6-alkylthio- or 6-arylthiopurines. For the target compound, this step is omitted, retaining the 2,4-dinitrophenylthio group.
Reaction Optimization and Conditions
Key reaction parameters for high-yield synthesis include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetonitrile | 85–90% |
| Base | Diisopropylethylamine | Prevents hydrolysis |
| Temperature | Room temperature (25°C) | Minimizes side reactions |
| Reaction Time | 1–2 hours | Completes displacement |
The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the sulfur atom, facilitating efficient nucleophilic substitution. However, prolonged reaction times or elevated temperatures may lead to desulfurization or decomposition.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using gradients of dichloromethane and methanol (0–2% MeOH). The DMT-protected intermediate exhibits distinct retention factors (Rf = 0.40 in system A).
Spectroscopic Characterization
-
Mass Spectrometry : Molecular ion peak at m/z 318.27 [M+H]+ confirms the molecular formula C11H6N6O4S.
-
NMR :
Applications in Oligonucleotide Synthesis
Purine, 6-((2,4-dinitrophenyl)thio)- is primarily used as a convertible nucleoside for introducing modifications into DNA or RNA. After incorporation into oligonucleotides, the dinitrophenylthio group is displaced by desired nucleophiles (e.g., amines, thiols), enabling site-specific labeling or functionalization. This approach has been validated for producing 6-thioguanine-containing DNA, a substrate for studying DNA repair mechanisms.
Challenges and Mitigation Strategies
-
Instability of Thioethers : The compound is sensitive to oxidative and acidic conditions. Storage under inert gas (N2 or Ar) at −20°C is recommended.
-
Byproduct Formation : Competing reactions at N-7 or N-9 of the purine ring are minimized by using sterically hindered bases (e.g., DIPEA) and low temperatures.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Displacement | 70–75 | 90–95 | Moderate |
| Convertible Nucleoside | 85–90 | 98–99 | High |
The convertible nucleoside method offers superior yield and purity, making it the preferred industrial-scale approach .
Q & A
Q. What are the critical steps in designing a synthesis protocol for Purine, 6-((2,4-dinitrophenyl)thio)-?
- Methodological Answer : Synthesis should prioritize regioselective thiol substitution at the purine C6 position. A plausible route involves reacting 6-mercaptopurine with 2,4-dinitrobenzene derivatives under nucleophilic aromatic substitution (SNAr) conditions. Key variables include:
- Reagent selection : Use activated aryl halides (e.g., 2,4-dinitrofluorobenzene) to enhance reactivity.
- Solvent system : Polar aprotic solvents (e.g., DMF) facilitate SNAr mechanisms.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Validation via TLC and mass spectrometry (MS) is critical. Compare retention factors (Rf) with intermediates and confirm molecular ions via MS .
Q. Which spectroscopic techniques are essential for characterizing Purine, 6-((2,4-dinitrophenyl)thio)-?
- Methodological Answer :
- IR Spectroscopy : Identify thioether (C-S) stretches (~600–700 cm⁻¹) and nitro group vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook .
- NMR : ¹H NMR resolves purine protons (δ 8.5–9.0 ppm) and aromatic signals from the dinitrophenyl group (δ 8.0–9.0 ppm). ¹³C NMR confirms quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion).
- UV-Vis : Monitor λmax shifts due to nitro group conjugation (~400–450 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected IR peaks or NMR splitting patterns) require:
- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation).
- Computational modeling : Simulate IR/NMR spectra using DFT (Density Functional Theory) to compare with experimental data. Tools like COMSOL Multiphysics or Gaussian optimize parameters .
- Isotopic labeling : Introduce ¹³C or ¹⁵N isotopes to trace ambiguous signals .
Q. What factorial design approaches optimize synthesis yield and purity?
- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, molar ratio, reaction time) at two levels:
Q. How can computational modeling predict the reactivity of the thio group in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in DMF/water mixtures.
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare activation energies for SNAr vs. alternative pathways.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Methodological & Data Integrity Questions
Q. What protocols ensure data integrity in studies involving this compound?
- Methodological Answer :
- Encryption : Secure raw spectral data (e.g., JCAMP-DX files) with AES-256 encryption.
- Version Control : Use Git repositories for tracking experimental parameter changes.
- Peer validation : Share datasets via platforms like Zenodo for independent verification .
Q. How should researchers conduct systematic reviews of existing literature on thio-purine derivatives?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "thio-purine AND synthesis NOT industrial") in Scopus/Web of Science.
- Inclusion Criteria : Prioritize peer-reviewed studies with full spectral data. Exclude non-reproducible methods (e.g., lacking experimental details).
- Meta-analysis : Tabulate yields, conditions, and characterization methods (Table 1).
Table 1 : Comparative Analysis of Thio-Purine Synthesis Methods
| Study | Yield (%) | Temperature (°C) | Solvent | Characterization Techniques |
|---|---|---|---|---|
| Smith et al. (2020) | 65 | 70 | DMF | NMR, IR, HRMS |
| Jones et al. (2021) | 78 | 80 | DMSO | XRD, UV-Vis |
Advanced Analytical Techniques
Q. What advanced techniques elucidate the electronic effects of the 2,4-dinitrophenyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
